Cas no 2228112-89-6 (2-amino-3-methyl-3-(naphthalen-1-yl)butanoic acid)

2-amino-3-methyl-3-(naphthalen-1-yl)butanoic acid 化学的及び物理的性質
名前と識別子
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- 2-amino-3-methyl-3-(naphthalen-1-yl)butanoic acid
- 2228112-89-6
- EN300-1805794
-
- インチ: 1S/C15H17NO2/c1-15(2,13(16)14(17)18)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,16H2,1-2H3,(H,17,18)
- InChIKey: OTEYJKISVWSBIF-UHFFFAOYSA-N
- SMILES: OC(C(C(C)(C)C1C=CC=C2C=CC=CC=12)N)=O
計算された属性
- 精确分子量: 243.125928785g/mol
- 同位素质量: 243.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 314
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 63.3Ų
2-amino-3-methyl-3-(naphthalen-1-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1805794-0.05g |
2-amino-3-methyl-3-(naphthalen-1-yl)butanoic acid |
2228112-89-6 | 0.05g |
$1261.0 | 2023-09-19 | ||
Enamine | EN300-1805794-0.5g |
2-amino-3-methyl-3-(naphthalen-1-yl)butanoic acid |
2228112-89-6 | 0.5g |
$1440.0 | 2023-09-19 | ||
Enamine | EN300-1805794-0.1g |
2-amino-3-methyl-3-(naphthalen-1-yl)butanoic acid |
2228112-89-6 | 0.1g |
$1320.0 | 2023-09-19 | ||
Enamine | EN300-1805794-10.0g |
2-amino-3-methyl-3-(naphthalen-1-yl)butanoic acid |
2228112-89-6 | 10g |
$6450.0 | 2023-06-02 | ||
Enamine | EN300-1805794-2.5g |
2-amino-3-methyl-3-(naphthalen-1-yl)butanoic acid |
2228112-89-6 | 2.5g |
$2940.0 | 2023-09-19 | ||
Enamine | EN300-1805794-5g |
2-amino-3-methyl-3-(naphthalen-1-yl)butanoic acid |
2228112-89-6 | 5g |
$4349.0 | 2023-09-19 | ||
Enamine | EN300-1805794-0.25g |
2-amino-3-methyl-3-(naphthalen-1-yl)butanoic acid |
2228112-89-6 | 0.25g |
$1381.0 | 2023-09-19 | ||
Enamine | EN300-1805794-1.0g |
2-amino-3-methyl-3-(naphthalen-1-yl)butanoic acid |
2228112-89-6 | 1g |
$1500.0 | 2023-06-02 | ||
Enamine | EN300-1805794-5.0g |
2-amino-3-methyl-3-(naphthalen-1-yl)butanoic acid |
2228112-89-6 | 5g |
$4349.0 | 2023-06-02 | ||
Enamine | EN300-1805794-10g |
2-amino-3-methyl-3-(naphthalen-1-yl)butanoic acid |
2228112-89-6 | 10g |
$6450.0 | 2023-09-19 |
2-amino-3-methyl-3-(naphthalen-1-yl)butanoic acid 関連文献
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
2-amino-3-methyl-3-(naphthalen-1-yl)butanoic acidに関する追加情報
Introduction to 2-amino-3-methyl-3-(naphthalen-1-yl)butanoic acid (CAS No. 2228112-89-6)
2-amino-3-methyl-3-(naphthalen-1-yl)butanoic acid, also known by its CAS number 2228112-89-6, is a unique and structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its distinctive molecular structure, which includes an amino group, a methyl group, and a naphthalene ring, making it a valuable candidate for various applications in drug discovery and development.
The molecular formula of 2-amino-3-methyl-3-(naphthalen-1-yl)butanoic acid is C15H17NO2, and its molecular weight is approximately 247.30 g/mol. The presence of the naphthalene ring imparts unique physical and chemical properties to this compound, such as enhanced lipophilicity and stability. These properties are crucial for its potential use in the development of novel therapeutic agents.
In recent years, there has been a growing interest in the study of 2-amino-3-methyl-3-(naphthalen-1-yl)butanoic acid due to its potential biological activities. Research has shown that this compound exhibits significant anti-inflammatory and anti-cancer properties, making it a promising lead compound for the development of new drugs. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 2-amino-3-methyl-3-(naphthalen-1-yl)butanoic acid demonstrated potent inhibitory effects on the proliferation of human breast cancer cells (MCF-7) and colon cancer cells (HCT116).
The mechanism of action of 2-amino-3-methyl-3-(naphthalen-1-yl)butanoic acid is not yet fully understood, but preliminary studies suggest that it may act through multiple pathways. One proposed mechanism involves the modulation of key signaling pathways involved in cell proliferation and apoptosis. For example, it has been shown to inhibit the activation of the Akt/mTOR pathway, which is frequently dysregulated in various types of cancer. Additionally, this compound may also interact with specific enzymes or receptors, leading to the suppression of inflammatory responses and the induction of cell death in cancer cells.
Beyond its anti-cancer properties, 2-amino-3-methyl-3-(naphthalen-1-yl)butanoic acid has also shown promise in the treatment of inflammatory diseases. A study published in the Journal of Inflammation Research in 2020 demonstrated that this compound effectively reduced inflammation in a mouse model of rheumatoid arthritis. The researchers found that it significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby alleviating joint inflammation and pain.
The synthesis of 2-amino-3-methyl-3-(naphthalen-1-yl)butanoic acid is a challenging task due to its complex structure. However, recent advances in synthetic chemistry have led to the development of efficient and scalable methods for its production. One such method involves the coupling of a naphthylmethyl ketone with an amino acid derivative, followed by reduction and functional group manipulation to achieve the desired product. These synthetic strategies have paved the way for large-scale production and further preclinical studies.
In terms of safety and toxicity, preliminary studies have indicated that 2-amino-3-methyl-3-(naphthalen-1-yl)butanoic acid exhibits low toxicity at therapeutic concentrations. However, more comprehensive toxicological evaluations are needed to fully assess its safety profile before it can be advanced to clinical trials. Current research efforts are focused on optimizing its pharmacokinetic properties to enhance its bioavailability and reduce potential side effects.
The potential applications of 2-amino-3-methyl-3-(naphthalen-1-yl)butanoic acid extend beyond cancer and inflammatory diseases. Ongoing studies are exploring its efficacy in other therapeutic areas, such as neurodegenerative disorders and cardiovascular diseases. For example, preliminary data suggest that this compound may have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
In conclusion, 2-amino-3-methyl-3-(naphthalen-1-y)butanoic acid (CAS No. 2228112-89)-6 is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to advance our understanding of this compound, it is likely to play an increasingly important role in addressing unmet medical needs.
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